

Synthesis of Z-13-Octadecen-3-yn-1-ol Acetate: A Technical Guide

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Compound of Interest

Compound Name: Z-13-Octadecen-3-yn-1-ol acetate

Cat. No.: B12698798

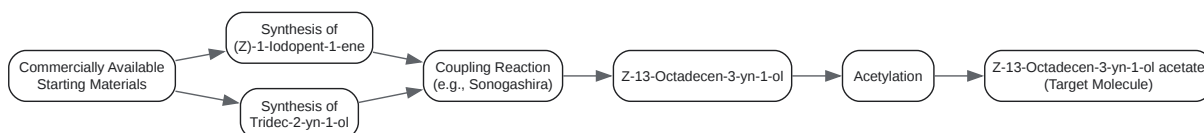
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for **Z-13-Octadecen-3-yn-1-ol acetate**, a compound of interest in pheromone research and organic synthesis. The guide provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of **Z-13-Octadecen-3-yn-1-ol acetate** can be achieved through a convergent synthesis strategy. The key steps involve the formation of the C18 carbon chain containing a Z-configured double bond and a triple bond, followed by the final acetylation of the terminal alcohol. A plausible and efficient approach involves a coupling reaction to construct the enyne backbone, followed by acetylation. Specifically, a Sonogashira or a similar cross-coupling reaction can be employed to connect a Z-alkenyl halide with a terminal alkynol.



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Caption: General overview of the synthetic workflow for **Z-13-Octadecen-3-yn-1-ol acetate**.

Experimental Protocols

The following sections provide detailed experimental procedures for each key stage of the synthesis.

Synthesis of Key Intermediates

A crucial aspect of this synthesis is the preparation of the two coupling partners: a (Z)-configured vinyl halide and a terminal alkynol.

Protocol 2.1.1: Synthesis of (Z)-1-Iodopent-1-ene

A stereoselective method to produce (Z)-vinyl iodides is the hydroalumination-iodination of a terminal alkyne.

- To a solution of 1-pentyne (1.0 eq) in anhydrous hexane under an inert atmosphere (Argon or Nitrogen), slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 4 hours.
- Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
- Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to afford (Z)-1-iodopent-1-ene.

Protocol 2.1.2: Synthesis of Tridec-2-yn-1-ol

This intermediate can be prepared by the alkynylation of a long-chain alkyl halide.

- To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.2 eq) at -78 °C.
- Stir the mixture at this temperature for 30 minutes.
- Add a solution of 1-bromodecane (1.1 eq) in anhydrous THF.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to yield tridec-2-yn-1-ol.

Coupling Reaction to Form the Enyne Backbone

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.

Protocol 2.2.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol

- To a solution of (Z)-1-iodopent-1-ene (1.0 eq) and tridec-2-yn-1-ol (1.1 eq) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) under an inert atmosphere.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography on silica gel to obtain (Z)-13-octadecen-3-yn-1-ol.

Final Acetylation Step

The final step is the acetylation of the alcohol to yield the target molecule.

Protocol 2.3.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate

- Dissolve (Z)-13-octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere.[\[1\]](#)
- Add acetic anhydride (1.5–2.0 eq) to the solution at 0 °C.[\[1\]](#)
- Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[\[1\]](#)
- Quench the reaction by adding methanol.[\[1\]](#)
- Co-evaporate the reaction mixture with toluene to remove residual pyridine.[\[2\]](#)
- Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the crude product by column chromatography on silica gel to afford **Z-13-Octadecen-3-yn-1-ol acetate**.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis. Yields are based on typical values for similar reactions reported in the literature.

Table 1: Physicochemical Properties of **Z-13-Octadecen-3-yn-1-ol Acetate**

Property	Value
Molecular Formula	C ₂₀ H ₃₄ O ₂
Molecular Weight	306.49 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	~380-390 °C at 760 mmHg (estimated)
Density	~0.88 g/cm ³ (estimated)

Table 2: Expected Reaction Yields and Purity

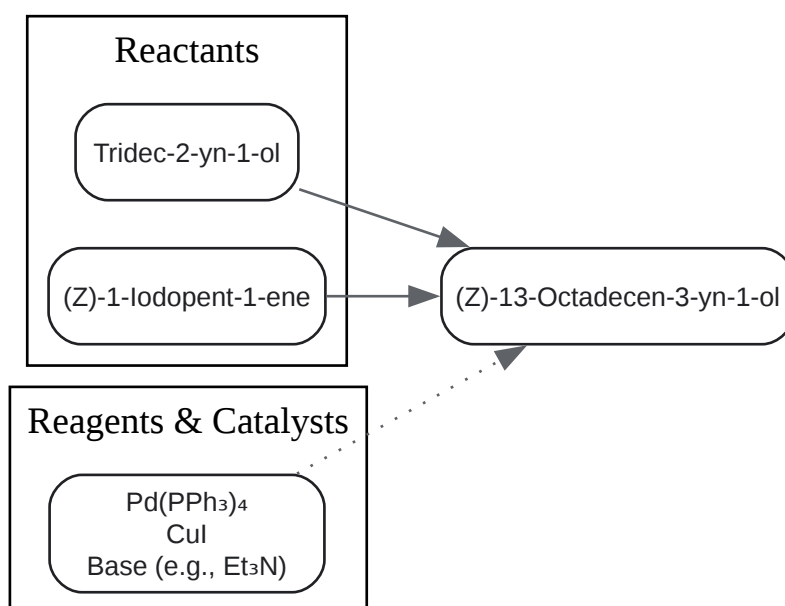
Reaction Step	Product	Expected Yield (%)	Expected Purity (%)
Hydroalumination-Iodination	(Z)-1-Iodopent-1-ene	70-85	>98 (Z-isomer)
Alkynylation	Tridec-2-yn-1-ol	80-90	>95
Sonogashira Coupling	(Z)-13-Octadecen-3-yn-1-ol	60-75	>95
Acetylation	Z-13-Octadecen-3-yn-1-ol acetate	90-98	>98

Table 3: Spectroscopic Data for **Z-13-Octadecen-3-yn-1-ol Acetate**

Spectroscopic Technique	Expected Data
^1H NMR (CDCl_3 , 400 MHz)	δ 5.50-5.65 (m, 2H, $-\text{CH}=\text{CH}-$), 4.15 (t, $J=7.0$ Hz, 2H, $-\text{CH}_2\text{OAc}$), 2.30 (m, 2H, $-\text{CH}_2-\text{C}\equiv$), 2.05 (s, 3H, $-\text{OAc}$), 1.20-1.60 (m, 18H, $-\text{CH}_2-$), 0.90 (t, $J=7.2$ Hz, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 171.1, 140.5, 110.2, 90.1, 80.5, 62.8, 31.9, 29.6, 29.5, 29.3, 29.2, 28.9, 28.3, 22.7, 21.0, 14.1
IR (neat, cm^{-1})	2925, 2855, 2230 ($\text{C}\equiv\text{C}$), 1740 ($\text{C}=\text{O}$), 1235 ($\text{C}-\text{O}$), 725 (Z, C-H bend)
Mass Spectrometry (EI)	m/z (%): 306 (M^+), 246 ($\text{M}^+ - \text{AcOH}$), and other characteristic fragments.

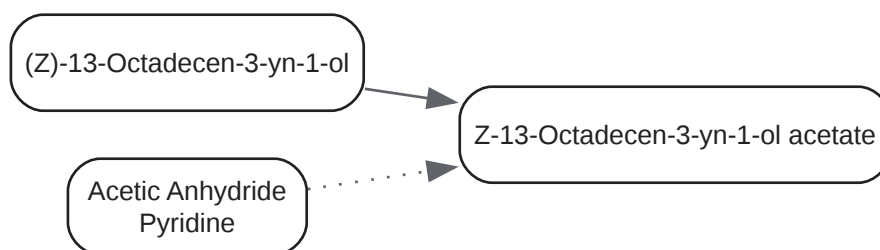
Workflow and Logical Relationship Diagrams

The following diagrams illustrate the key transformations and logical connections within the synthetic pathway.



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Caption: Sonogashira coupling of key intermediates.



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Caption: Final acetylation step to yield the target molecule.

This technical guide provides a comprehensive framework for the synthesis of **Z-13-Octadecen-3-yn-1-ol acetate**. Researchers should always adhere to standard laboratory safety procedures and perform reactions under appropriate conditions. The provided protocols and data serve as a strong starting point for the successful synthesis and characterization of this valuable compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes [organic-chemistry.org]
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